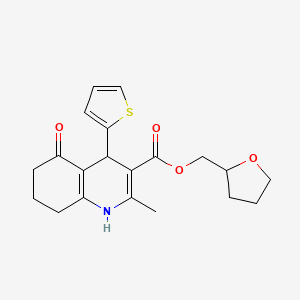
N-(6-bromo-4-quinazolinyl)norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-4-quinazolinyl)norleucine, also known as BQN, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit glutamate transporters. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to neurotoxicity and is implicated in various neurological disorders, such as stroke, epilepsy, and Alzheimer's disease. Thus, the development of compounds that can modulate glutamate transporters has been of great interest to researchers in the field of neuroscience.
Mecanismo De Acción
N-(6-bromo-4-quinazolinyl)norleucine acts as a selective inhibitor of glutamate transporters, particularly the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is primarily expressed in neurons and is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAAT3, N-(6-bromo-4-quinazolinyl)norleucine increases extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. For example, in the case of stroke, N-(6-bromo-4-quinazolinyl)norleucine-mediated inhibition of EAAT3 can reduce excitotoxicity and improve neuronal survival. However, in the case of epilepsy, increased extracellular glutamate levels can exacerbate seizure activity.
Biochemical and Physiological Effects:
N-(6-bromo-4-quinazolinyl)norleucine has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, N-(6-bromo-4-quinazolinyl)norleucine has been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. N-(6-bromo-4-quinazolinyl)norleucine has also been shown to reduce the expression of inflammatory cytokines in microglia, suggesting a potential role in the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(6-bromo-4-quinazolinyl)norleucine is its selectivity for glutamate transporters, which allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, one of the limitations of N-(6-bromo-4-quinazolinyl)norleucine is its relatively low potency, which requires high concentrations to achieve significant effects. Additionally, N-(6-bromo-4-quinazolinyl)norleucine has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on N-(6-bromo-4-quinazolinyl)norleucine and its derivatives. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the long-term effects of N-(6-bromo-4-quinazolinyl)norleucine on glutamate signaling and synaptic plasticity, particularly in the context of learning and memory. Finally, the use of N-(6-bromo-4-quinazolinyl)norleucine in combination with other compounds, such as NMDA receptor antagonists, could provide a more comprehensive approach to modulating glutamate signaling in neurological disorders.
Métodos De Síntesis
N-(6-bromo-4-quinazolinyl)norleucine was first synthesized by Kanner and colleagues in 1994 using a multi-step synthetic route. The synthesis involves the reaction of 6-bromo-4-quinazolinone with L-norleucine in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(6-bromo-4-quinazolinyl)norleucine has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. For example, N-(6-bromo-4-quinazolinyl)norleucine has been shown to protect against ischemic brain injury in animal models of stroke by inhibiting glutamate transporters and reducing excitotoxicity. Similarly, N-(6-bromo-4-quinazolinyl)norleucine has been found to have anticonvulsant effects in animal models of epilepsy by reducing glutamate release and enhancing GABAergic transmission.
Propiedades
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-2-3-4-12(14(19)20)18-13-10-7-9(15)5-6-11(10)16-8-17-13/h5-8,12H,2-4H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFTKZYDJXRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)

![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)